1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
Brand Name:
Vulcanchem
CAS No.:
146924-93-8
VCID:
VC21171279
InChI:
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3
SMILES:
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula:
C18H15NO4
Molecular Weight:
309.3 g/mol
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
CAS No.: 146924-93-8
Cat. No.: VC21171279
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146924-93-8 |
|---|---|
| Molecular Formula | C18H15NO4 |
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | (1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate |
| Standard InChI | InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 |
| Standard InChI Key | IYBNNNDZBNQFRB-JKSUJKDBSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator